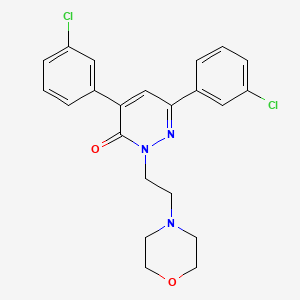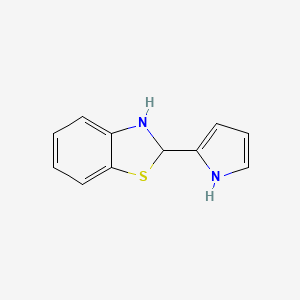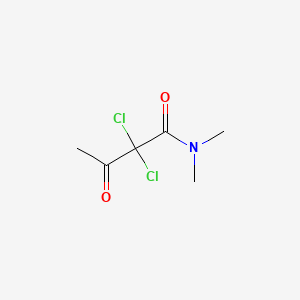
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is an organic compound with the molecular formula C6H9Cl2NO2. It is a derivative of acetoacetamide, characterized by the presence of two chlorine atoms and a dimethyl group. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide typically involves the chlorination of N,N-dimethylacetoacetamide. The process begins with the reaction of N,N-dimethylacetoacetamide with chlorine gas in the presence of a suitable solvent like chloroform. The reaction is carried out at low temperatures (0°C to 5°C) to ensure controlled chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced chlorination techniques and continuous flow reactors ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetamides, while reduction reactions can produce N,N-dimethyl-3-hydroxybutyramide .
Applications De Recherche Scientifique
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetoacetamide
- 2,3-Dichloro-N,N-dimethylaniline
Uniqueness
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it distinct from other acetoacetamide derivatives, providing unique opportunities for its use in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
22543-26-6 |
|---|---|
Formule moléculaire |
C6H9Cl2NO2 |
Poids moléculaire |
198.04 g/mol |
Nom IUPAC |
2,2-dichloro-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(10)6(7,8)5(11)9(2)3/h1-3H3 |
Clé InChI |
VZYZILNMQDUERW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)N(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


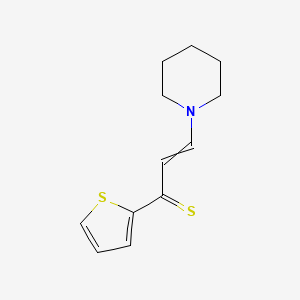
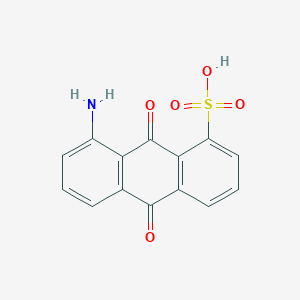
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)


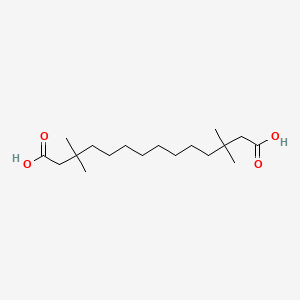
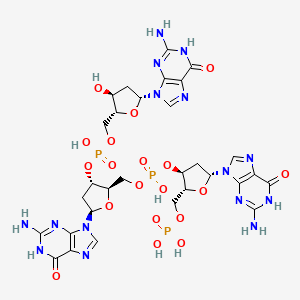
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
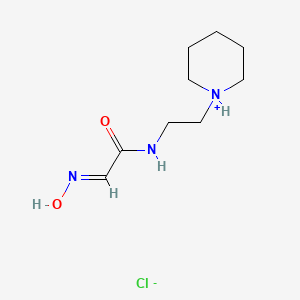
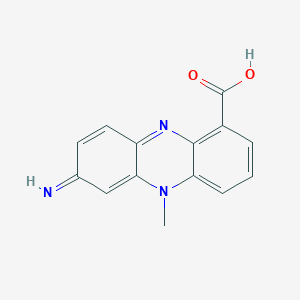
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
